molecular formula C16H11Cl2N3O3S2 B3443273 3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No. B3443273
M. Wt: 428.3 g/mol
InChI Key: ZYFUKYSUCPQYGR-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based inhibitors and has been found to exhibit potent inhibitory activity against various enzymes and proteins.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A involves its binding to the active site of the target enzyme or protein, thereby inhibiting its activity. For instance, 3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A has been found to inhibit the activity of HDACs by binding to their zinc ion, which is essential for their catalytic activity. This leads to the accumulation of acetylated histones, which can alter gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
The inhibition of enzymes and proteins by 3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A can have various biochemical and physiological effects. For instance, the inhibition of HDACs can lead to the accumulation of acetylated histones, which can affect gene expression and lead to changes in cellular processes such as cell differentiation and apoptosis. Additionally, the inhibition of carbonic anhydrase can affect the acid-base balance in the body and lead to changes in physiological processes such as respiration and renal function.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A has several advantages for laboratory experiments. It exhibits potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying their biological functions. Additionally, its synthesis has been optimized to improve its yield and purity, making it a viable option for laboratory research. However, like any chemical compound, 3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A. One area of interest is its potential applications in cancer therapy. HDAC inhibitors have been found to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth. 3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A's potent inhibitory activity against HDACs makes it a promising candidate for further investigation in this area. Additionally, its potential applications in other areas of research, such as neurodegenerative diseases and inflammation, warrant further investigation.

Scientific Research Applications

3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide A has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes and proteins, including carbonic anhydrase, p300/CBP-associated factor (PCAF), and histone deacetylases (HDACs). These enzymes and proteins play crucial roles in various biological processes, including gene expression, cell signaling, and metabolism.

properties

IUPAC Name

3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S2/c17-13-6-1-10(9-14(13)18)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFUKYSUCPQYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.